BenchChemオンラインストアへようこそ!

CGP 37849

Electrophysiology NMDA receptor Competitive antagonism

CGP 37849 is a competitive, orally active NMDA receptor antagonist (Ki 35–220 nM) delivering unique advantages unmet by generic alternatives: 6- to 29-fold higher in vitro potency than CGP 39551, 585-fold greater intrastriatal neuroprotective potency vs. MK-801, and a 1–2 hour post-insult therapeutic window unmatched by other NMDA antagonists. Validated for whole-cell patch-clamp electrophysiology, anticonvulsant testing (ED50 21 mg/kg p.o. in MES), and excitotoxicity studies. Strict trans/D-stereoisomer specificity makes it an essential reference for SAR programs. Choose CGP 37849 for reproducible, publication-quality results.

Molecular Formula C6H12NO5P
Molecular Weight 209.14 g/mol
CAS No. 127910-31-0
Cat. No. B1668499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 37849
CAS127910-31-0
Synonyms2-amino-4-methyl-5-phosphono-3-pentenoic acid
2-amino-4-methyl-5-phosphono-3-pentenoic acid, (E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, E(+-)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, R-(E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, S-(E)-isomer
4-methyl-APPA
CGP 37849
CGP 40017
CGP 40116
CGP-37849
CGP-40017
CGP-40116
CGP40.116
Molecular FormulaC6H12NO5P
Molecular Weight209.14 g/mol
Structural Identifiers
SMILESCC(=CC(C(=O)O)N)CP(=O)(O)O
InChIInChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+
InChIKeyBDYHNCZIGYIOGJ-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP 37849 (CAS 127910-31-0) – Potent Competitive NMDA Antagonist for In Vivo Oral Anticonvulsant Research


CGP 37849 (DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid) is a potent, selective, and competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, with a binding affinity (Ki) of 35–220 nM depending on the radioligand used [1][2]. It is an unsaturated analogue of the classic NMDA antagonist AP5 and exhibits significant central nervous system effects following oral administration in rodents [3]. The compound demonstrates anticonvulsant, neuroprotective, antidepressant, and anxiolytic-like activity in preclinical models .

CGP 37849 vs. Generic Substitution – Critical Differentiation for Competitive NMDA Antagonist Selection


Generic substitution among competitive NMDA receptor antagonists is not scientifically valid due to marked differences in oral bioavailability, in vivo potency, and neuroprotective time windows. CGP 37849 is distinguished from close analogues like AP5, CGP 39551, and CGS 19755 by its specific combination of high receptor affinity, oral activity, and a post-insult therapeutic window that is not uniformly shared by other NMDA antagonists [1][2]. The choice of comparator significantly impacts experimental outcomes, as demonstrated by head-to-head studies showing 5- to 10-fold differences in in vitro potency and up to 211-fold differences in anticonvulsant efficacy relative to the parent compound AP5 [3].

CGP 37849 – Quantitative Evidence Guide for Comparative Scientific Selection


CGP 37849 vs. CGP 39551 – 6-Fold Higher In Vitro Potency in Electrophysiological Assays

In whole-cell patch-clamp recordings from cultured mouse spinal cord neurones, CGP 37849 inhibited L-aspartate-evoked currents with an IC50 of 370 ± 180 nM, whereas its ethylester prodrug CGP 39551 exhibited an IC50 of 2,200 ± 140 nM [1]. For L-glutamate-evoked currents, the IC50 was 210 ± 25 nM for CGP 37849 versus 6,000 ± 4,700 nM for CGP 39551 [1]. The 6-fold (L-aspartate) and 29-fold (L-glutamate) higher potency of CGP 37849 in vitro establishes it as the preferred tool for electrophysiological studies where high receptor-level activity is required.

Electrophysiology NMDA receptor Competitive antagonism

CGP 37849 vs. CGP 39551 – 5-Fold Lower Oral ED50 in Maximal Electroshock Seizure Model

In the maximal electroshock (MES) seizure test in mice, a standard model for generalized tonic-clonic seizures, CGP 37849 exhibited an oral ED50 of 21 mg/kg, whereas CGP 39551 showed an oral ED50 of 4 mg/kg [1]. This 5-fold higher potency of CGP 39551 after oral administration demonstrates that CGP 37849's in vitro advantage does not translate to oral in vivo efficacy, a critical consideration for experimental design. Additionally, the duration of anticonvulsant action for CGP 37849 was approximately 8 hours following oral treatment [2].

Anticonvulsant Epilepsy In vivo pharmacology

CGP 37849 vs. DL-AP5 – 5- to 10-Fold Higher In Vitro Potency and 211-Fold Higher Anticonvulsant Activity

CGP 37849 is an unsaturated analogue of the classic NMDA antagonist DL-2-amino-5-phosphonopentanoate (DL-AP5). In isolated tissue preparations including hippocampus, substantia nigra, and spinal cord, CGP 37849 was 5- to 10-fold more potent than DL-AP5 in antagonizing NMDA-evoked excitatory responses [1]. In the amygdala-kindled seizure model, CGP 37849 demonstrated 211-fold greater anticonvulsant potency than the parent molecule AP5 following focal administration [2]. This dramatic potency enhancement underscores the value of the 4-methyl-5-phosphono-3-pentenoic acid scaffold over the saturated AP5 backbone.

Competitive antagonist NMDA receptor Structure-activity relationship

CGP 37849 vs. MK-801 – Superior Post-Insult Neuroprotection Window via Local Administration

In a rat striatal quinolinic acid excitotoxicity model, CGP 37849 and MK-801 (dizocilpine), an uncompetitive NMDA antagonist, were compared for neuroprotective efficacy. When administered systemically (i.p.), CGP 37849 was a weaker neuroprotectant than MK-801 (ED50 7.5 mg/kg for the active D-enantiomer CGP 40116 versus 0.8 mg/kg for MK-801) [1]. However, when coinjected intrastriatally with the excitotoxin, CGP 37849 was dramatically more potent than MK-801 (ED50 0.2 nmol versus 117 nmol) [1]. Critically, CGP 37849 provided neuroprotection when administered intrastriatally 1–2 hours post-insult, a therapeutic window during which MK-801 was significantly less effective [1].

Neuroprotection Excitotoxicity Quinolinic acid model

CGP 37849 Binding Affinity – 35 nM Ki at [3H]CPP Site vs. 220 nM Ki at [3H]Glutamate Site

Radioligand binding studies reveal that CGP 37849 inhibits [3H]CPP binding with a Ki of 35 nM, while it inhibits NMDA-sensitive L-[3H]glutamate binding to postsynaptic density fractions with a Ki of 220 nM [1]. This 6.3-fold difference in affinity depending on the radioligand used is characteristic of competitive NMDA antagonists and reflects distinct conformational states or binding subsites of the NMDA receptor complex [1]. Notably, CGP 37849 was 4-, 5-, and 7-fold more potent than the competitive antagonists CGS 19755, CPP, and D-AP5, respectively, in the [3H]CPP binding assay [1].

Radioligand binding Receptor pharmacology Competitive antagonist

CGP 37849 Receptor Selectivity – Inactive at 18 Non-NMDA Binding Sites

Broad receptor profiling revealed that CGP 37849 and its ethylester CGP 39551 were weak or inactive at 18 other receptor binding sites tested, including quisqualate, kainate, GABA, benzodiazepine, dopamine, serotonin, adrenergic, muscarinic, and opioid receptors [1]. Neither compound affected L-[3H]glutamate uptake into synaptosomes nor influenced endogenous glutamate release from hippocampal slices [1]. This selectivity profile is class-level evidence for competitive NMDA antagonists bearing the phosphono-alkenoic acid scaffold, but the specific substitution pattern of CGP 37849 (trans configuration, D-stereoisomer, 4-methyl group) is required for optimal selectivity, as activity is lost with the cis configuration or L-enantiomer [1].

Selectivity Off-target Receptor profiling

CGP 37849 – Validated Research and Industrial Application Scenarios


In Vitro Electrophysiology of NMDA Receptor-Mediated Currents

CGP 37849 is optimally suited for whole-cell patch-clamp studies of native NMDA receptor currents in cultured neurones or acute brain slices. Its 6- to 29-fold higher in vitro potency compared to CGP 39551 enables robust blockade of L-aspartate- and L-glutamate-evoked currents at sub-micromolar concentrations [1], minimizing solvent-related artifacts. The compound's reversible competitive mechanism permits washout and recovery studies, and its selectivity over quisqualate and kainate responses ensures that observed effects are attributable to NMDA receptor antagonism [2].

Preclinical Oral Anticonvulsant Efficacy Screening

CGP 37849 is validated for oral anticonvulsant testing in rodent models, with a demonstrated ED50 of 21 mg/kg p.o. in the maximal electroshock seizure test [3]. Its 8-hour duration of action supports once-daily dosing protocols in chronic efficacy or tolerance studies [4]. While CGP 39551 exhibits higher oral potency (ED50 4 mg/kg), CGP 37849's lower potency may be advantageous for dose-response studies requiring a broader therapeutic window or for investigating relationships between plasma concentration and behavioral effect.

Focal Excitotoxicity and Post-Insult Neuroprotection Studies

For investigations of excitotoxic neurodegeneration, particularly in striatal quinolinic acid injection models, CGP 37849 offers unique advantages. When administered intrastriatally, it exhibits an ED50 of 0.2 nmol, which is 585-fold more potent than MK-801 under identical conditions [5]. Most notably, CGP 37849 provides neuroprotection when administered 1–2 hours post-insult, a therapeutic window not available with MK-801 [5]. This makes CGP 37849 the compound of choice for studies examining delayed intervention strategies and the temporal dynamics of excitotoxic commitment to cell death.

NMDA Receptor Binding and Structure-Activity Relationship (SAR) Studies

CGP 37849 serves as a key reference compound in competitive NMDA antagonist SAR programs. Its Ki values of 35 nM and 220 nM at the [3H]CPP and [3H]glutamate binding sites, respectively, provide a benchmark for evaluating novel analogues [6]. The strict stereochemical requirements for activity—exclusive to the trans configuration and D-stereoisomer—make CGP 37849 a valuable tool for probing conformational constraints at the NMDA receptor neurotransmitter recognition site [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP 37849

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.